molecular formula C21H18Cl2N2O4S B11536169 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11536169
M. Wt: 465.3 g/mol
InChI Key: TVDBYGZNQWMBTH-UHFFFAOYSA-N
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Description

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals, and a methoxyphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide intermediate.

    Acylation Reaction: The sulfonamide intermediate is then reacted with 2-methoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which mimics the structure of certain biological molecules.

Medicine

Medically, compounds with sulfonamide groups are known for their antibacterial properties. This compound can be investigated for potential therapeutic applications, including as an antimicrobial agent.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. The methoxyphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzenesulfonamide: Lacks the methoxyphenyl group, making it less versatile in chemical reactions.

    N-(2-Methoxyphenyl)acetamide: Lacks the sulfonamide group, reducing its potential biological activity.

    2,4-Dichloroaniline: A precursor in the synthesis but lacks the sulfonamide and methoxyphenyl groups.

Uniqueness

2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(2-methoxyphenyl)acetamide is unique due to the combination of its functional groups, which confer both chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C21H18Cl2N2O4S

Molecular Weight

465.3 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C21H18Cl2N2O4S/c1-29-20-10-6-5-9-18(20)24-21(26)14-25(19-12-11-15(22)13-17(19)23)30(27,28)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,26)

InChI Key

TVDBYGZNQWMBTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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